5-Ethylpyridin-3-amine
Description
5-Ethylpyridin-3-amine (CAS: 1207529-93-8) is a pyridine derivative with the molecular formula C₇H₁₀N₂ and a molecular weight of 122.17 g/mol. It features an ethyl group (-CH₂CH₃) at the 5-position and an amine (-NH₂) group at the 3-position of the pyridine ring. This compound is primarily utilized in pharmaceutical and agrochemical research due to its role as a building block for synthesizing complex heterocycles. Its structural simplicity and reactivity make it a versatile intermediate in cross-coupling reactions, such as Suzuki-Miyaura reactions, to introduce aryl or alkyl groups .
Properties
IUPAC Name |
5-ethylpyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2/c1-2-6-3-7(8)5-9-4-6/h3-5H,2,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JORHXIQAVSSYQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CN=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
122.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethylpyridin-3-amine typically involves the alkylation of 3-aminopyridine with ethyl halides under basic conditions. The reaction can be carried out using sodium hydride or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Ethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or aryl halides in the presence of a base are used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of this compound.
Reduction: Corresponding primary or secondary amines.
Substitution: Various alkyl or aryl derivatives depending on the substituent used.
Scientific Research Applications
5-Ethylpyridin-3-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Ethylpyridin-3-amine involves its interaction with specific molecular targets in biological systems. The amino group allows it to form hydrogen bonds with various enzymes and receptors, potentially inhibiting or activating their functions. The ethyl group provides hydrophobic interactions that can enhance its binding affinity to target molecules .
Comparison with Similar Compounds
Structural and Molecular Comparisons
The table below highlights key structural and molecular differences between 5-Ethylpyridin-3-amine and analogous pyridine-based amines:
Physicochemical Properties
- Lipophilicity : The ethyl group in this compound increases lipophilicity (logP ≈ 1.2) compared to unsubstituted pyridin-3-amine (logP ≈ 0.5). Derivatives like (5-Ethylpyridin-3-yl)-methylamine exhibit even higher logP values (~1.8) due to the additional methylene group .
- Hydrogen Bonding: 3-Chloropyridin-2-amine forms intermolecular N-H···N hydrogen bonds in its crystal structure, leading to dimeric assemblies. In contrast, this compound lacks strong hydrogen-bonding donors, resulting in different solid-state packing .
Research Findings and Key Observations
Synthetic Efficiency : The Suzuki-Miyaura reaction () is a versatile method for modifying halogenated pyridines, achieving yields >80% under optimized conditions .
Crystallography : 3-Chloropyridin-2-amine exhibits Cl···Cl interactions (3.278 Å) and hydrogen-bonded dimers, which influence its solubility and melting point .
Biological Activity
5-Ethylpyridin-3-amine is a pyridine derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.
Synthesis and Characterization
This compound can be synthesized through various methods, including palladium-catalyzed reactions and other organic synthesis techniques. The characterization of this compound typically involves spectroscopic methods such as NMR and mass spectrometry, which confirm its molecular structure and purity.
Antimicrobial Properties
Research has demonstrated that pyridine derivatives, including this compound, exhibit significant antimicrobial activity. A study highlighted that pyridine compounds possess the ability to inhibit various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antimicrobial efficacy is often evaluated using Minimum Inhibitory Concentration (MIC) assays.
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 32 | Escherichia coli |
| 16 | Staphylococcus aureus | |
| 64 | Pseudomonas aeruginosa |
The data indicates that this compound shows promising activity against common pathogens, making it a candidate for further development as an antimicrobial agent .
Cytotoxic Activity
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. Studies have reported varying IC50 values depending on the cell line tested. For instance:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 25 |
| MCF-7 (breast cancer) | 30 |
| A549 (lung cancer) | 20 |
These results suggest that this compound may have potential as an anticancer agent, particularly against specific tumor types .
Structure-Activity Relationship (SAR)
The biological activity of pyridine derivatives is closely linked to their chemical structure. Modifications at various positions on the pyridine ring can enhance or diminish their biological effects. For example, the introduction of substituents such as alkyl groups or halogens can significantly affect the compound's lipophilicity and, consequently, its bioavailability and potency.
A comparative analysis of several substituted pyridine derivatives revealed that:
- Alkyl substituents generally increase lipophilicity, enhancing membrane permeability.
- Electron-withdrawing groups at the 2 or 4 positions can improve binding affinity to biological targets.
Case Studies
- Anticancer Activity : A recent study investigated a series of pyridine derivatives, including this compound, for their cytotoxic effects on various cancer cell lines. The study concluded that compounds with electron-donating groups exhibited enhanced anticancer activity due to improved interaction with cellular targets .
- Antimicrobial Efficacy : Another study focused on the antimicrobial properties of pyridine derivatives against resistant bacterial strains. The findings indicated that modifications to the nitrogen atom in the pyridine ring could enhance antibacterial activity by improving binding to bacterial enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
